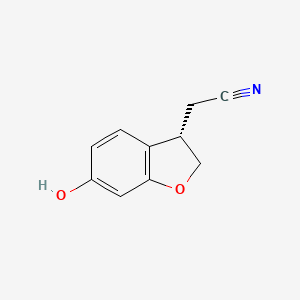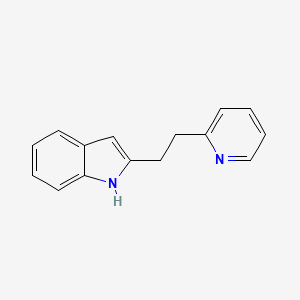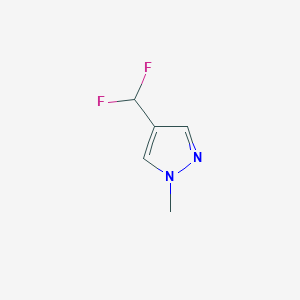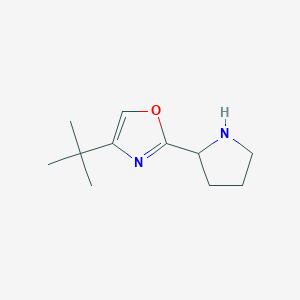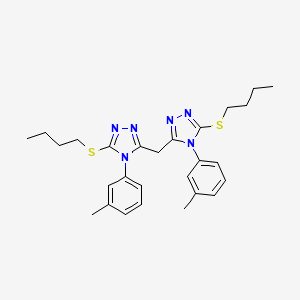
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound featuring a triazole ring substituted with butylthio and m-tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two triazole units.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The butylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The m-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The butylthio and m-tolyl groups may also interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Bis(m-tolyl)dodecylsilane: Similar in having m-tolyl groups but differs in the presence of a silicon atom and dodecyl chains.
o-Tolyl benzonitrile: Contains a tolyl group but differs in the presence of a nitrile group instead of a triazole ring.
Uniqueness
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane is unique due to its combination of a triazole ring with butylthio and m-tolyl substituents, providing distinct chemical and physical properties that are not found in the similar compounds listed above.
Propiedades
Número CAS |
62635-68-1 |
|---|---|
Fórmula molecular |
C27H34N6S2 |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
3-butylsulfanyl-5-[[5-butylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(3-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C27H34N6S2/c1-5-7-15-34-26-30-28-24(32(26)22-13-9-11-20(3)17-22)19-25-29-31-27(35-16-8-6-2)33(25)23-14-10-12-21(4)18-23/h9-14,17-18H,5-8,15-16,19H2,1-4H3 |
Clave InChI |
BXXUESKQIMLKMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NN=C(N1C2=CC=CC(=C2)C)CC3=NN=C(N3C4=CC=CC(=C4)C)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


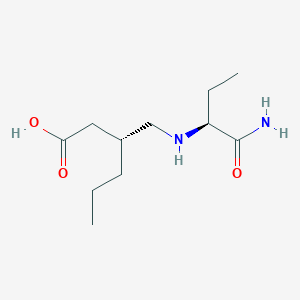
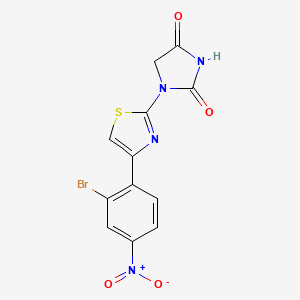
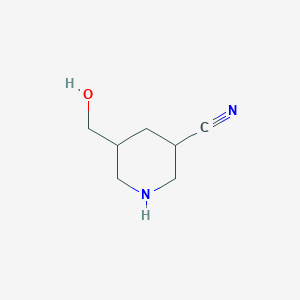
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
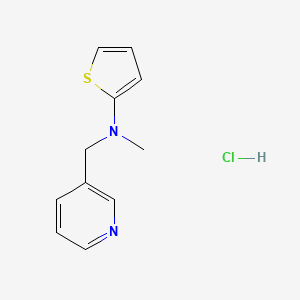
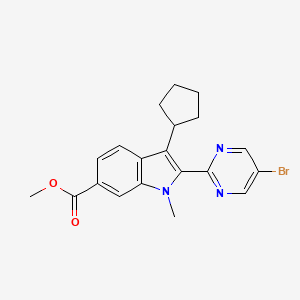

![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)
